molecular formula C11H6Cl3N B11857539 1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline CAS No. 105592-81-2

1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline

Cat. No.: B11857539
CAS No.: 105592-81-2
M. Wt: 258.5 g/mol
InChI Key: YNRGAYNKZLHCBT-UHFFFAOYSA-N
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Description

1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline is a chemical compound known for its unique structure and properties. It is a member of the isoquinoline family, which is characterized by a fused ring system containing nitrogen.

Preparation Methods

The synthesis of 1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline involves several steps. One common method includes the alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles . This reaction is typically carried out under acidic conditions and can be performed on a gram scale. The reaction shows tolerance for substitution at various positions on the isoquinoline ring, allowing for the creation of diverse derivatives .

Chemical Reactions Analysis

1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline involves its interaction with molecular targets in biological systems. It can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline can be compared to other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

105592-81-2

Molecular Formula

C11H6Cl3N

Molecular Weight

258.5 g/mol

IUPAC Name

1,1,4-trichloro-2H-cyclobuta[c]isoquinoline

InChI

InChI=1S/C11H6Cl3N/c12-10-7-4-2-1-3-6(7)9-8(15-10)5-11(9,13)14/h1-4H,5H2

InChI Key

YNRGAYNKZLHCBT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C1(Cl)Cl)C3=CC=CC=C3C(=N2)Cl

Origin of Product

United States

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